N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
This compound is a thioether-linked acetamide derivative featuring a pyridazine core substituted with a 4-methyl-2-(pyridin-3-yl)thiazol-5-yl group at position 4. The acetamide moiety is attached to a 3-fluoro-4-methylphenyl ring, introducing steric and electronic effects from the fluorine and methyl substituents.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS2/c1-13-5-6-16(10-17(13)23)26-19(29)12-30-20-8-7-18(27-28-20)21-14(2)25-22(31-21)15-4-3-9-24-11-15/h3-11H,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDVCYMCRAAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, identified by CAS Number 954663-29-7, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including antiviral properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 451.5 g/mol. The structure features a thiazole and pyridazine moiety, which are known to enhance biological activity in various compounds.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its antiviral properties, particularly against viral polymerases.
Antiviral Activity
- Mechanism of Action : The compound acts as an inhibitor of viral polymerases, which are essential for viral replication. For instance, thiazole derivatives have shown efficacy in inhibiting the NS5B RNA polymerase of Hepatitis C Virus (HCV), with IC values indicating potent activity in vitro .
- Comparative Efficacy : In related studies, compounds with similar structural motifs have demonstrated significant antiviral effects. For example, a thiazolidinone derivative exhibited over 95% inhibition of NS5B activity at specific concentrations .
Case Studies
- In Vitro Studies : In vitro studies have shown that derivatives containing thiazole and pyridazine rings can lower cytotoxic effects on human lymphocyte cells while maintaining antiviral efficacy. For instance, compounds with specific substitutions at C-2 and N-3 positions have been highlighted for their enhanced activity against HIV and other viruses .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the thiazole or pyridazine moieties significantly affect the biological activity. Compounds that incorporate halogenated phenyl groups or additional nitrogen heterocycles tend to exhibit improved potency .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IC (μM) | Activity Type |
|---|---|---|---|---|---|
| N-(3-fluoro-4-methylphenyl)-2... | 954663-29-7 | CHFNOS | 451.5 g/mol | TBD | Antiviral |
| Thiazolidinone Derivative | TBD | TBD | TBD | 32.2 | HCV NS5B Inhibitor |
| Pyrazole Derivative | TBD | TBD | TBD | 0.26 | RSV Inhibitor |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit antimicrobial properties. The thiazole moiety in N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide may contribute to its effectiveness against various bacterial strains. For instance, compounds similar to this have shown minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, indicating potential as an antimicrobial agent .
Antitubercular Activity
The compound's structural similarities to known antitubercular agents suggest it may possess activity against Mycobacterium tuberculosis. Research has demonstrated that certain thiazole derivatives exhibit significant inhibitory effects on this pathogen, with IC50 values indicating potent activity . This suggests that this compound could be explored further for its potential in tuberculosis treatment.
Cancer Research
Compounds containing pyridazine and thiazole rings are being investigated for anticancer properties. The ability of these compounds to interact with specific biological targets within cancer cells makes them candidates for further exploration in oncology . The unique combination of functional groups in this compound may enhance its efficacy against cancer cell lines.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyridazine rings. Recent advancements in synthetic methodologies have allowed for the efficient production of such compounds, facilitating their study in various biological contexts .
Case Studies and Research Findings
Several studies have highlighted the potential applications of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria, with some compounds showing promising results comparable to standard antibiotics .
- Antitubercular Screening : In vitro evaluations indicated that certain derivatives had significant activity against Mycobacterium tuberculosis, warranting further investigation into their mechanisms of action and potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Containing Acetamide Derivatives
Key Structural Variations and Properties
Analysis :
- Substituent Effects: The 3-fluoro-4-methylphenyl group introduces both electron-withdrawing (F) and electron-donating (CH₃) effects, contrasting with sulfonamide () or morpholino () groups in analogs. These differences may influence solubility and target binding .
- Thioether Linkage : The thioether bridge in the target compound is shared with the triazole derivative in , but pyridazine’s planarity may enhance π-stacking compared to triazole’s bent geometry.
Spectral and Analytical Data
- HR-MS : The analog in showed a mass accuracy of 436.1616 ([M+H]⁺), suggesting robust analytical protocols applicable to the target compound.
- NMR Trends : Pyridazine protons in the target may exhibit downfield shifts compared to pyrimidine analogs (e.g., δ 8.5–9.0 ppm for pyridazine vs. δ 7.5–8.5 ppm for pyrimidine in ). Substituent-induced chemical shift variations in regions analogous to "A" and "B" (as in ) could help confirm the target’s structure.
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, structurally related molecules exhibit diverse properties:
- Analog from : Demonstrated antibacterial activity, attributed to the thiazole-morpholino-sulfonyl motif .
- Analog from : Triazole derivatives often target kinases or microbial enzymes, suggesting the target’s pyridazine-thiazole system may share similar mechanisms .
- Docking Studies : Compounds like 9c () showed defined binding poses in docking experiments, implying the target’s pyridazine core could enhance interactions with hydrophobic enzyme pockets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thiazole formation : Cyclocondensation of pyridin-3-yl thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) to generate the 4-methyl-2-(pyridin-3-yl)thiazole core .
- Pyridazine-thioacetamide coupling : Use of Mitsunobu or nucleophilic substitution reactions to attach the pyridazine-thioacetamide moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., DIEA) significantly affect yield .
- Final purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thiazole C-S bond at ~160 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
- Elemental analysis : Ensure C, H, N, S content matches theoretical values (±0.3%) .
Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?
- Methodology :
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungal strains) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key pharmacophores?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 3-fluoro-4-methylphenyl with 4-acetylphenyl or 4-chlorophenyl) and compare bioactivity .
- Computational modeling : Docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR’s ATP-binding pocket) .
- Table : Example SAR for analogs (hypothetical data):
| Substituent (R) | IC₅₀ (EGFR, nM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 3-Fluoro-4-MePh | 12.5 | 8.0 |
| 4-AcetylPh | 28.7 | 16.2 |
| 4-ClPh | 9.4 | 6.5 |
Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), plasma half-life (LC-MS/MS), and tissue distribution in rodent models .
- Metabolite identification : Incubate with liver microsomes (human/rat) to detect oxidative or conjugative metabolites .
- Dose optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in xenograft models to align efficacy with toxicity thresholds .
Q. How can selectivity for target proteins be enhanced to minimize off-target effects?
- Methodology :
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX) to identify off-target binding .
- Crystallography-guided design : Modify the thioacetamide linker or pyridazine substituents to sterically hinder non-target interactions .
- Functional assays : Compare inhibition of primary vs. homologous proteins (e.g., EGFR vs. HER2) to assess specificity .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in high-throughput screens?
- Methodology :
- Four-parameter logistic model : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
- Z’-factor analysis : Validate assay robustness (Z’ > 0.5 indicates suitability for HTS) .
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to mitigate Type I errors in multi-target screens .
Q. How can researchers validate hypothesized mechanisms of action using chemical biology tools?
- Methodology :
- Photoaffinity labeling : Synthesize a probe with a diazirine tag to crosslink and identify binding proteins via pull-down/MS .
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., EGFR KO) to confirm on-mechanism activity .
- Thermal shift assay (TSA) : Monitor target protein melting temperature shifts upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
